
4,5,6-trifluoro-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trifluoro-1H-indole-3-carbaldehyde is a fluorinated indole derivative Indole derivatives are significant in various fields due to their biological and pharmacological activities
科学的研究の応用
4,5,6-Trifluoro-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
Target of Action
4,5,6-Trifluoro-1H-indole-3-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors Indole derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit viral replication by interacting with viral proteins . Others have been found to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the biosynthesis of certain proteins, thereby exerting antiviral effects . Others have been found to inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Result of Action
Based on the known biological activities of indole derivatives, it can be speculated that this compound may exert various effects at the molecular and cellular levels, such as inhibiting viral replication, reducing inflammation, and potentially exerting anticancer effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trifluoro-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the introduction of fluorine atoms into the indole ring through electrophilic fluorination reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
4,5,6-Trifluoro-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5,6-trifluoro-1H-indole-3-carboxylic acid.
Reduction: Formation of 4,5,6-trifluoro-1H-indole-3-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 4-Fluoro-1H-indole-3-carbaldehyde
- 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde
- 5-Hydroxyindole-3-carbaldehyde
Uniqueness
4,5,6-Trifluoro-1H-indole-3-carbaldehyde is unique due to the presence of three fluorine atoms in the indole ring, which can significantly alter its chemical and biological properties compared to other indole derivatives. This unique fluorination pattern can enhance its stability, reactivity, and potential biological activities, making it a valuable compound for various applications.
特性
IUPAC Name |
4,5,6-trifluoro-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-5-1-6-7(9(12)8(5)11)4(3-14)2-13-6/h1-3,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDYSRJAWFWHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)C(=CN2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

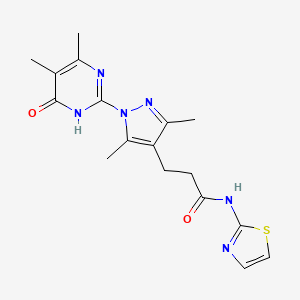
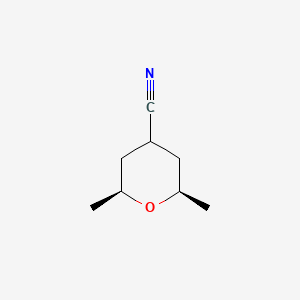

![1-(3,4-dichlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2975617.png)
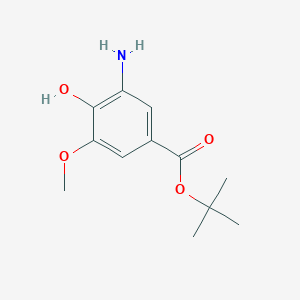
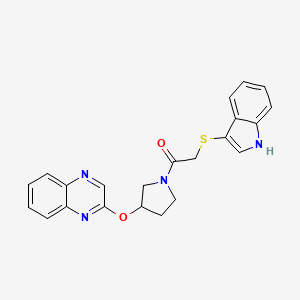
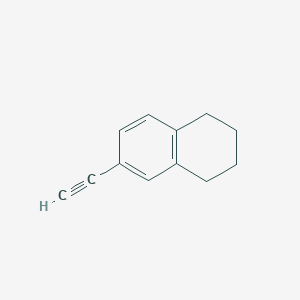
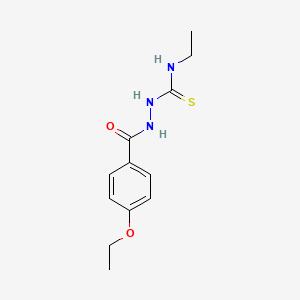
![[(3R)-Tetrahydropyran-3-yl]methanamine](/img/structure/B2975624.png)
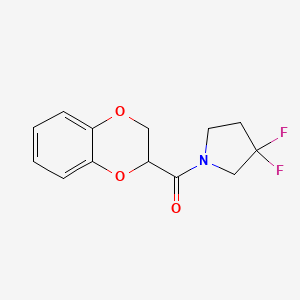
![Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2975627.png)
![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975629.png)
![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2975630.png)
